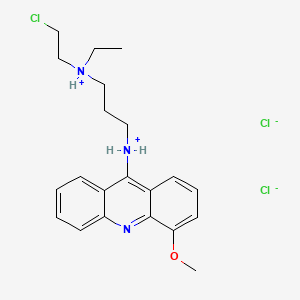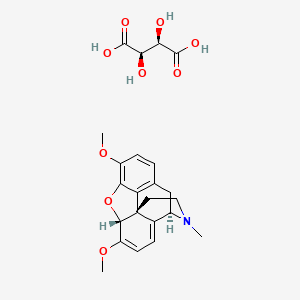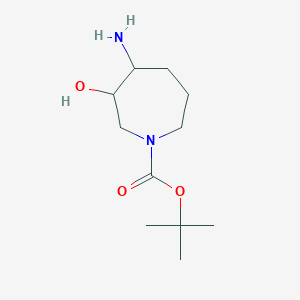
4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride, also known as Quinacrine mustard dihydrochloride, is a fluorescent DNA-intercalating agent. It selectively binds to adenine-thymine base pairs over guanine-cytosine base pairs. This compound has been used in various scientific research applications, particularly in the field of molecular biology for labeling metaphase chromosomes for karyotyping by autoradiography .
Vorbereitungsmethoden
The synthesis of 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride involves several steps. One common method includes the reaction of 2-methoxy-6-chloroacridine with 3-(ethyl-2-chloroethyl)aminopropylamine under specific conditions. The reaction typically requires a solvent such as chloroform and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe for studying DNA interactions and binding properties.
Wirkmechanismus
The mechanism of action of 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride involves its ability to intercalate into DNA. By inserting itself between the base pairs of the DNA double helix, it disrupts the normal structure and function of the DNA. This intercalation inhibits transcription and translation processes, ultimately affecting cellular functions. The compound primarily targets adenine-thymine base pairs, making it selective in its binding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride include:
6-Chloro-9-(3-(2-chloroethyl)aminopropylamino)-2-methoxyacridine dihydrochloride: This compound shares similar DNA-intercalating properties and is used in similar applications.
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride: Although structurally different, this compound also exhibits DNA-binding properties and is used in related research fields.
The uniqueness of this compound lies in its selective binding to adenine-thymine base pairs and its fluorescent properties, which make it highly valuable in molecular biology and genetic research.
Eigenschaften
CAS-Nummer |
38915-14-9 |
|---|---|
Molekularformel |
C21H28Cl3N3O |
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
2-chloroethyl-ethyl-[3-[(4-methoxyacridin-9-yl)azaniumyl]propyl]azanium;dichloride |
InChI |
InChI=1S/C21H26ClN3O.2ClH/c1-3-25(15-12-22)14-7-13-23-20-16-8-4-5-10-18(16)24-21-17(20)9-6-11-19(21)26-2;;/h4-6,8-11H,3,7,12-15H2,1-2H3,(H,23,24);2*1H |
InChI-Schlüssel |
QJTLGQZUYBXIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCC[NH2+]C1=C2C=CC=C(C2=NC3=CC=CC=C31)OC)CCCl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)


![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)



![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)
